![molecular formula C18H15ClF3N3O3S B3039076 2-chloro-N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}benzenesulfonamide CAS No. 956754-17-9](/img/structure/B3039076.png)
2-chloro-N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}benzenesulfonamide
Overview
Description
2-chloro-N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}benzenesulfonamide is a useful research compound. Its molecular formula is C18H15ClF3N3O3S and its molecular weight is 445.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- A study describes the synthesis of novel derivatives of this compound, focusing on their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. One derivative exhibited anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, compared to controls or celecoxib (Ş. Küçükgüzel et al., 2013).
Conformational Studies
- Another research focused on the crystal structures of derivatives used in antileishmania studies, revealing significant differences in solid-state conformations. This study highlights the impact of molecular conformation on biological activity (J. C. Borges et al., 2014).
Photodynamic Therapy Applications
- The compound's derivatives were also explored for their potential in photodynamic therapy for cancer treatment. One study found high singlet oxygen quantum yield in a zinc phthalocyanine derivative, emphasizing its potential as a Type II photosensitizer (M. Pişkin et al., 2020).
Cyclooxygenase-2 Inhibition
- A study synthesized sulfonamide-containing 1,5-diarylpyrazole derivatives, evaluating their ability to inhibit cyclooxygenase-2 (COX-2). One such compound, celecoxib, demonstrated significant potential for treating rheumatoid arthritis and osteoarthritis (T. Penning et al., 1997).
Pathological Pain Model Effects
- Research on 3-substituted 1-(4-benzenesulfonamide)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydropyrazoles showed anti-hyperalgesic and anti-edematogenic effects in a pathological pain model in mice. These compounds were compared to Celecoxib in an arthritic pain model (M. M. Lobo et al., 2015).
properties
IUPAC Name |
2-chloro-N-[[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl]benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClF3N3O3S/c1-25-17(28-12-7-3-2-4-8-12)13(16(24-25)18(20,21)22)11-23-29(26,27)15-10-6-5-9-14(15)19/h2-10,23H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKGKDPIMWAFKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)CNS(=O)(=O)C2=CC=CC=C2Cl)OC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClF3N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}benzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.